4-Thia-1-pentanethiol

Description

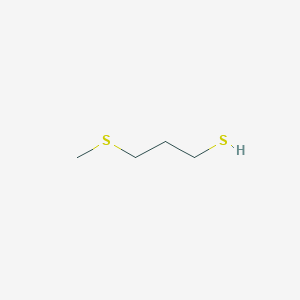

4-Thia-1-pentanethiol (CAS: Not explicitly provided in evidence) is an organosulfur compound characterized by a pentane backbone with a sulfur atom replacing the carbon at the 4th position (denoted as "Thia") and a terminal thiol (-SH) group at the 1st position. Its molecular formula is C₄H₉S₂, and it exhibits properties typical of thiols, such as nucleophilicity, acidity (pKa ~10–12), and susceptibility to oxidation, forming disulfide bonds.

Properties

IUPAC Name |

3-methylsulfanylpropane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S2/c1-6-4-2-3-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSINCGJNDJREL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26718-09-2 | |

| Record name | 3-(methylsulfanyl)propane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Thia-1-pentanethiol can be synthesized through several methods:

-

Nucleophilic Substitution: : One common method involves the reaction of an alkyl halide with a hydrosulfide anion (HS-). The reaction proceeds via an S_N2 mechanism, where the hydrosulfide anion attacks the carbon atom bonded to the halide, replacing the halide with a thiol group.

[ \text{R-X} + \text{HS}^- \rightarrow \text{R-SH} + \text{X}^- ]

-

Thiourea Method: : Another method involves the reaction of an alkyl halide with thiourea, followed by hydrolysis. This method is particularly useful for synthesizing thiols with high yields.

[ \text{R-X} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{R-SC(NH}_2\text{)NH}_2 \rightarrow \text{R-SH} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic substitution reactions using hydrosulfide anions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of solvents and catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Thia-1-pentanethiol undergoes various chemical reactions, including:

-

Oxidation: : Thiols can be oxidized to form disulfides. This reaction is important in biochemistry, where disulfide bonds play a crucial role in protein structure.

[ 2 \text{R-SH} \rightarrow \text{R-S-S-R} + 2 \text{H}^+ ]

-

Reduction: : Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

[ \text{R-S-S-R} + 2 \text{H}^+ \rightarrow 2 \text{R-SH} ]

-

Substitution: : Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another functional group in a molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2), and other mild oxidizing agents.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol, and sodium borohydride (NaBH4).

Solvents: Common solvents include water, ethanol, and other polar solvents.

Major Products

Disulfides: Formed through oxidation of thiols.

Thioethers: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-Thia-1-pentanethiol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.

Biology: Plays a role in studying protein structures and functions, as thiols and disulfides are important in protein folding and stability.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Thia-1-pentanethiol involves its ability to act as a nucleophile due to the presence of the sulfhydryl group. This allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application. In biological systems, thiols can form disulfide bonds, which are crucial for protein structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 4-Thia-1-pentanethiol include thiols, thioethers, and halogenated sulfur-containing compounds. Below is a detailed comparison based on synthesis, reactivity, and biological activity, drawing from and general chemical principles.

Structural and Functional Analogues

Reactivity Comparison

- Nucleophilicity : this compound’s terminal -SH group is more nucleophilic than the thioether (-S-) linkages in compounds like 16 , making it more reactive in metal coordination or alkylation reactions.

- Acidity : Thiols (e.g., this compound, propanethiol) are more acidic (pKa ~10) compared to thioethers (pKa ~30–40), enabling deprotonation under milder conditions .

- Oxidation Sensitivity : Thiols oxidize readily to disulfides, whereas thioethers (e.g., compound 16 ) are stable under oxidative conditions.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | Propanethiol | Compound 16 |

|---|---|---|---|

| Molecular Weight (g/mol) | 136 (calculated) | 76.16 | ~500 (estimated) |

| Boiling Point | ~150–160°C (estimated) | 67–68°C | Decomposes at high temperatures |

| Solubility | Moderate in polar solvents | Highly volatile in water | Insoluble in water; soluble in organic solvents |

Biological Activity

4-Thia-1-pentanethiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound, characterized by a thiol group, is part of a broader class of thioethers and thiols known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound (C4H10S2) features a five-carbon chain with two sulfur atoms. Its structure can be represented as follows:

This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Thiols are known to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Electrophilic Reactivity : Similar to other thiols, this compound may react with various nucleophiles, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibitory concentrations (IC50) against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Apoptosis Induction

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The compound was tested on breast cancer cells (MCF-7) and exhibited dose-dependent cytotoxicity with an IC50 value of approximately 25 µM. Mechanistic studies revealed that this cytotoxicity is accompanied by apoptosis, as evidenced by increased levels of caspase-3 activity and DNA fragmentation.

Case Studies

- Study on Antioxidant Effects : A recent study investigated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radicals, with an IC50 value of 15 µM, indicating strong antioxidant potential.

- Evaluation in Animal Models : In an animal model of oxidative stress-induced injury, administration of this compound resulted in reduced markers of oxidative damage in liver tissues, suggesting protective effects against liver injury.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.